molecular formula C15H12ClN3OS B2804190 N-(1,3-benzothiazol-2-yl)-6-chloro-N-ethylpyridine-3-carboxamide CAS No. 939710-60-8

N-(1,3-benzothiazol-2-yl)-6-chloro-N-ethylpyridine-3-carboxamide

Cat. No.: B2804190
CAS No.: 939710-60-8
M. Wt: 317.79
InChI Key: NQZGCZUKTVOEEA-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-6-chloro-N-ethylpyridine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique molecular structure, which includes a benzothiazole ring fused to a pyridine ring, along with chloro and ethyl substituents. Due to its distinctive chemical properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-6-chloro-N-ethylpyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form benzothiazole

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(1,3-benzothiazol-2-yl)-6-chloro-N-ethylpyridine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common in modifying the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various benzothiazole derivatives, chlorinated pyridines, and ethylated amides, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, N-(1,3-benzothiazol-2-yl)-6-chloro-N-ethylpyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential antibacterial and antifungal properties. Its ability to interact with microbial cell membranes makes it a candidate for developing new antimicrobial agents.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new drugs. Its structural features allow it to bind to specific biological targets, making it useful in the development of therapeutic agents for various diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which N-(1,3-benzothiazol-2-yl)-6-chloro-N-ethylpyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or inhibit essential metabolic processes.

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-chloroacetamide

  • N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide

Uniqueness: N-(1,3-benzothiazol-2-yl)-6-chloro-N-ethylpyridine-3-carboxamide stands out due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-6-chloro-N-ethylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c1-2-19(14(20)10-7-8-13(16)17-9-10)15-18-11-5-3-4-6-12(11)21-15/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZGCZUKTVOEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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